2-Indanone oxime

Catalog No.
S578878
CAS No.
3349-63-1
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Indanone oxime

CAS Number

3349-63-1

Product Name

2-Indanone oxime

IUPAC Name

N-(1,3-dihydroinden-2-ylidene)hydroxylamine

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c11-10-9-5-7-3-1-2-4-8(7)6-9/h1-4,11H,5-6H2

InChI Key

UJLFLOAXKVGYIA-UHFFFAOYSA-N

SMILES

C1C(=NO)CC2=CC=CC=C21

Canonical SMILES

C1C(=NO)CC2=CC=CC=C21

Synthesis and Characterization:

2-Indanone oxime is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the literature for its preparation, typically involving the condensation of 2-indanone with hydroxylamine or its derivatives. Once synthesized, the structure and purity of 2-indanone oxime can be confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [].

Potential Biological Activities:

While the specific applications of 2-indanone oxime in scientific research are limited, some studies have explored its potential biological activities. These include:

  • Antimicrobial activity: Some studies have investigated the potential of 2-indanone oxime as an antimicrobial agent against various bacterial and fungal strains. However, further research is needed to determine its efficacy and mechanism of action.
  • Antioxidant activity: 2-indanone oxime has been shown to exhibit some antioxidant activity in in vitro studies. However, its potential therapeutic applications in this area require further investigation.
  • Precursor for other compounds: The oxime functional group in 2-indanone oxime can be readily modified to generate other structurally diverse compounds with potentially interesting biological properties. This makes 2-indanone oxime a valuable starting material for further synthetic endeavors in drug discovery.

2-Indanone oxime, with the chemical formula C₉H₉NO and CAS registry number 3349-63-1, is an organic compound derived from indanone. It features a carbonyl group (C=O) that is converted into an oxime (C=N-OH) through the reaction with hydroxylamine. This compound is characterized by its unique bicyclic structure, which contributes to its chemical reactivity and biological activity. The presence of the oxime functional group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

  • Beckmann Rearrangement: This reaction converts oximes into amides and is particularly effective for 2-indanone oxime when catalyzed by Lewis acids like methanesulfonyl chloride. This method shows improved efficiency compared to traditional phosphorus-based methods .
  • Hydrogenation: 2-Indanone oxime can be reduced to 2-aminoindane through hydrogenation processes. Various catalysts, including palladium and nickel, have been employed to facilitate this transformation under acidic conditions .
  • Coupling Reactions: The compound can participate in coupling reactions, such as the copper-catalyzed reaction with thiols to synthesize 2,3-functionalized 1-indenones .

Several methods have been developed for synthesizing 2-indanone oxime:

  • Direct Oximation: The most straightforward method involves treating indanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.
  • Catalytic Hydrogenation: As mentioned earlier, catalytic hydrogenation can be used to reduce related compounds to obtain 2-indanone oxime .
  • Beckmann Rearrangement: This method can also be utilized for synthesizing derivatives of 2-indanone oxime through rearrangements of other oximes under specific conditions .

2-Indanone oxime serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to form various derivatives makes it useful in:

  • Synthesis of Amines: It can be converted into amines through reduction reactions.
  • Formation of Hydrazones: This property is exploited in analytical chemistry for detecting carbonyl compounds.

Studies on the interactions of 2-indanone oxime focus on its reactivity with enzymes and other biological molecules. For instance, it has been noted that the compound interacts with certain enzymes involved in metabolic pathways, although detailed mechanisms remain underexplored. Further research could elucidate its potential therapeutic applications.

Several compounds share structural or functional similarities with 2-indanone oxime. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
IndanoneBicyclic structure without oxime groupLacks the reactive oxime functional group
AcetophenoneAromatic ketoneDoes not contain a nitrogen atom
BenzophenoneDiphenyl ketoneNo oxime functionality
1-Indanone OximeSimilar bicyclic structureDifferent position of the oxime group

Unique Features of 2-Indanone Oxime

  • The presence of the oxime functional group allows for unique reactivity patterns not seen in similar compounds.
  • Its specific arrangement leads to distinct chemical behavior during reactions like Beckmann rearrangement.

XLogP3

1.6

UNII

9OUM5TX75K

Other CAS

3349-63-1

Wikipedia

2-indanone oxime

General Manufacturing Information

2H-Inden-2-one, 1,3-dihydro-, oxime: INACTIVE

Dates

Modify: 2023-08-15

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